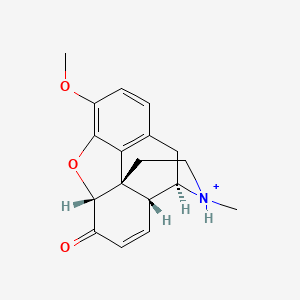

Codeinone(1+)

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H20NO3+ |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-2,3,4,4a,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |

InChI |

InChI=1S/C18H19NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-12,17H,7-9H2,1-2H3/p+1/t11-,12+,17-,18-/m0/s1 |

InChI Key |

XYYVYLMBEZUESM-CMKMFDCUSA-O |

Isomeric SMILES |

C[NH+]1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)C=C4 |

Canonical SMILES |

C[NH+]1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)C=C4 |

Origin of Product |

United States |

Chemical Synthesis and Biosynthetic Pathways of Codeinone

Advanced Synthetic Routes to Codeinone (B1234495)

The chemical synthesis of codeinone can be broadly categorized into total synthesis, semi-synthetic methods, and chemoenzymatic strategies.

Total Synthesis Strategies

Total synthesis involves the creation of the complex morphinan (B1239233) skeleton from simple, commercially available starting materials. Since the first total synthesis of morphine by Gates in 1952, which proceeds through codeine, numerous other strategies have been developed that involve codeinone as a key intermediate. rsc.orgcdnsciencepub.comnih.gov These approaches often focus on novel methods for constructing the intricate polycyclic ring system.

One notable strategy involves an intramolecular Heck reaction to form the B ring of the morphinan structure. nih.gov Another approach utilizes a 1,6-conjugate addition of an amine to a dienone system to close the piperidine (B6355638) ring, which upon neutralization can yield a mixture of codeinone and its isomer, neopinone (B3269370). nih.govpurdue.edu The synthesis developed by Trost and colleagues, for example, successfully produced (-)-codeine, with codeinone being a direct precursor. nih.gov These total synthesis routes, while academically significant for their chemical ingenuity, are often too lengthy and low-yielding for commercial production.

Semi-synthetic Approaches from Precursors

Semi-synthetic methods, which utilize naturally occurring alkaloids as starting materials, are the most common routes for producing codeinone and its derivatives. The primary precursors are thebaine and codeine, both of which are extracted from the opium poppy (Papaver somniferum). nih.govcapes.gov.br

From Thebaine: Thebaine, a major alkaloid in certain poppy varieties, can be converted to codeinone. This transformation involves the hydrolysis of the methyl enol ether in thebaine, which yields neopinone. ebi.ac.uk Neopinone then exists in a chemical equilibrium with the more stable codeinone. purdue.edu

From Codeine: Codeinone can be synthesized by the oxidation of codeine. This reaction is a key step in many synthetic pathways. For instance, the bacterium Pseudomonas putida M10 possesses an enzyme, morphine dehydrogenase, that catalyzes the NADP+-dependent oxidation of codeine to codeinone. oup.comoup.com

These semi-synthetic routes are generally more efficient than total synthesis and form the basis for the industrial production of many opioid pharmaceuticals. capes.gov.br

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the selectivity of enzymes with the power of traditional organic chemistry to create efficient and sustainable synthetic routes. rsc.org A formal total synthesis of ent-codeinone (the unnatural enantiomer) has been achieved using a chemoenzymatic approach. cdnsciencepub.comcdnsciencepub.com This synthesis began with the enzymatic dihydroxylation of β-bromoethylbenzene using a recombinant E. coli strain that overexpresses toluene (B28343) dioxygenase. cdnsciencepub.comcdnsciencepub.com This initial enzymatic step established a key stereocenter, which was then elaborated through a series of chemical reactions, including a Heck reaction and a 1,6-conjugate addition, to ultimately form ent-neopinone, a direct precursor to ent-codeinone. cdnsciencepub.comcdnsciencepub.com Such strategies highlight the potential of combining biological and chemical methods to access complex molecules. scispace.comsemanticscholar.org

Enzymatic Transformations in Biosynthetic Pathways Leading to Codeinone

In the opium poppy, codeinone is a central intermediate in the biosynthesis of morphine. Its formation is catalyzed by a sequence of two enzymatic reactions starting from thebaine. nih.govplos.org

Thebaine Conversion to Neopinone (via Thebaine 6-O-demethylase)

The first committed step in the conversion of thebaine to morphine is the O-demethylation of thebaine at the 6-position to yield neopinone. uniprot.orgoup.com This reaction is catalyzed by the enzyme thebaine 6-O-demethylase (T6ODM) . uniprot.orgnih.gov

T6ODM is a non-heme 2-oxoglutarate/Fe(II)-dependent dioxygenase. uniprot.orgnih.gov The enzyme utilizes molecular oxygen and 2-oxoglutarate as co-substrates to oxidatively remove the methyl group from the enol ether of thebaine, producing neopinone, formaldehyde, and succinate. uniprot.org T6ODM has also been shown to catalyze the 6-O-demethylation of oripavine to produce neomorphinone. uniprot.org Structural studies have revealed that T6ODM has a large substrate-binding cavity, which may explain its ability to act on various benzylisoquinoline alkaloids. nih.gov The disruption of T6ODM in poppy plants leads to the accumulation of thebaine and a reduction in morphine production. uniprot.org

Table 1: Thebaine 6-O-demethylase (T6ODM) Reaction Details

| Feature | Description |

|---|---|

| Enzyme Name | Thebaine 6-O-demethylase (T6ODM) |

| Enzyme Class | Non-heme 2-oxoglutarate/Fe(II)-dependent dioxygenase |

| Substrate | Thebaine |

| Co-substrates | 2-oxoglutarate, O₂ |

| Product | Neopinone |

| Byproducts | Formaldehyde, Succinate, CO₂ |

| Organism | Papaver somniferum (Opium Poppy) |

Neopinone Isomerization to Codeinone (via Neopinone Isomerase)

Following its formation, neopinone, a β,γ-unsaturated ketone, is converted to its more stable α,β-unsaturated isomer, codeinone. ebi.ac.ukidexlab.com For a long time, this isomerization was thought to occur spontaneously. plos.orgoup.com However, recent research has definitively shown that this critical step is catalyzed by a specific enzyme: neopinone isomerase (NISO) . researchgate.netnih.govgenscript.com

NISO is a member of the pathogenesis-related 10 (PR10) protein family. researchgate.netnih.gov The discovery of NISO was significant because, in its absence, neopinone is readily reduced by codeinone reductase (COR) to form neopine (B1233045), an isomer of codeine, which is an undesired byproduct. researchgate.netnih.gov By efficiently catalyzing the isomerization of neopinone to codeinone, NISO channels the metabolic flow towards the biosynthesis of codeine and morphine, preventing the accumulation of their neopine and neomorphine isomers. idexlab.comresearchgate.net The inclusion of NISO in engineered microbial systems designed to produce opioids from thebaine has been shown to dramatically increase the yield of the desired products. researchgate.netnih.gov

Table 2: Neopinone Isomerase (NISO) Reaction Details

| Feature | Description |

|---|---|

| Enzyme Name | Neopinone Isomerase (NISO) |

| Enzyme Class | Isomerase (Pathogenesis-related 10 protein family) |

| Substrate | Neopinone |

| Product | Codeinone |

| Function | Catalyzes the reversible isomerization of the C7-C8 double bond. |

| Significance | Prevents the formation of neopine/neomorphine by directing the substrate to codeinone reductase (COR) as codeinone. |

| Organism | Papaver somniferum (Opium Poppy) |

Role of Codeinone in Downstream Alkaloid Biosynthesis (e.g., Codeine, Morphine)

Codeinone is a pivotal intermediate in the biosynthetic pathway of major morphinan alkaloids within the opium poppy (Papaver somniferum). wikipedia.orgrsc.orgrsc.org Its formation and subsequent conversion are critical steps leading to the synthesis of both codeine and morphine. rsc.orgrsc.orgoup.com The established biosynthetic sequence shows that thebaine is the precursor to codeinone, which is then transformed into codeine and subsequently morphine. rsc.orgnih.gov

The conversion from thebaine to codeinone is not a single-step process. It begins with the enzyme thebaine 6-O-demethylase (T6ODM) , which demethylates thebaine to produce neopinone. oup.comacs.orgnih.gov Neopinone, an isomer of codeinone, then undergoes a critical isomerization to form codeinone. acs.orgresearchgate.net While this rearrangement can occur spontaneously in aqueous solutions, the process is enzymatically catalyzed in vivo by neopinone isomerase (NISO) to ensure efficiency and prevent the formation of unwanted byproducts like neopine. acs.orgnih.govresearchgate.net The discovery of NISO was significant, as it clarified a previously presumed spontaneous step in the pathway and highlighted the plant's mechanism to favor codeinone production. acs.orgidexlab.com

Once codeinone is formed, it serves as the direct substrate for the enzyme codeinone reductase (COR) . oup.comontosight.ainumberanalytics.com This NADPH-dependent enzyme catalyzes the reduction of the keto group at position 6 on the codeinone molecule to a hydroxyl group, yielding codeine. oup.comontosight.aiuniprot.org This reduction is a penultimate and crucial step in the morphine biosynthesis pathway. uniprot.org Research using specifically-labeled isotopes has confirmed this pathway, demonstrating the incorporation of labeled codeinone into both codeine and morphine in P. somniferum plants. rsc.org The specific activities measured after feeding experiments followed the sequence thebaine > codeinone > codeine, confirming the role of codeinone as an intermediate. acs.org

Finally, codeine is O-demethylated by the enzyme codeine-O-demethylase (CODM) to produce morphine. oup.comnih.gov A minor alternative pathway exists where thebaine is first converted to oripavine and then to morphinone (B1233378), which can also be reduced by COR to morphine, but the route via codeinone is considered the major biosynthetic route. oup.comnih.govmdpi.comnih.gov

The table below summarizes the key enzymatic steps and compounds involved in the conversion of thebaine to morphine, highlighting the central role of codeinone.

| Precursor | Enzyme | Product | Description |

| Thebaine | Thebaine 6-O-demethylase (T6ODM) | Neopinone | O-demethylation of thebaine at the 6-position. oup.comacs.orgnih.gov |

| Neopinone | Neopinone Isomerase (NISO) | Codeinone | Isomerization of the double bond to form the more stable codeinone. acs.orgresearchgate.net |

| Codeinone | Codeinone Reductase (COR) | Codeine | NADPH-dependent reduction of the C-6 keto group to a hydroxyl group. oup.comontosight.aiuniprot.org |

| Codeine | Codeine O-demethylase (CODM) | Morphine | O-demethylation of codeine at the 3-position to yield the final alkaloid, morphine. oup.comnih.gov |

This interactive table summarizes the main biosynthetic pathway from Thebaine to Morphine.

Green Chemistry Approaches in Codeinone Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve efficiency. In the context of codeinone, this involves moving away from traditional chemical syntheses that may use harsh reagents and large quantities of solvents towards more sustainable biocatalytic and chemoenzymatic methods. acs.org

A significant green approach involves the use of isolated enzymes or whole-cell biocatalysts to perform specific transformations, mimicking the plant's own biosynthetic pathway under milder, aqueous conditions. acs.org Research has focused on harnessing the enzymes from Papaver somniferum and other organisms, such as Pseudomonas putida, and expressing them in microbial systems like E. coli or yeast (Saccharomyces cerevisiae). nih.govplos.orgoup.com

One key development is the biocatalytic conversion of thebaine to codeine, a process in which codeinone is a crucial intermediate. acs.orgnih.gov By co-expressing thebaine 6-O-demethylase (T6ODM) and neopinone isomerase (NISO) in a single E. coli cell, researchers have been able to efficiently convert thebaine to codeinone. acs.org This can then be followed by the addition of a second cell type expressing codeinone reductase (COR) to produce codeine. acs.orgnih.gov This whole-cell biotransformation approach avoids the need for harsh chemical reagents and provides a more sustainable route. nih.gov

Key advantages of these biocatalytic methods include:

Mild Reaction Conditions : Reactions are typically run in aqueous buffers at or near room temperature and neutral pH. acs.orgacs.org

High Specificity : Enzymes target specific sites on the molecule, which reduces the need for protecting groups and minimizes the formation of byproducts. acs.org

Reduced Waste : These processes can decrease the reliance on organic solvents and hazardous reagents. acs.org

Furthermore, direct catalytic oxidation methods are being explored. For instance, codeinone has been converted to 14-hydroxycodeinone, a precursor to valuable semisynthetic opioids, using simple manganese and copper salts as catalysts for air oxidation in an aqueous solution. nih.gov This method avoids more hazardous oxidizing agents and allows for the use of the more abundant codeine as a starting material, aligning with the green chemistry principle of using renewable feedstocks. nih.gov

The table below outlines some of the green chemistry approaches applied in syntheses involving codeinone.

| Approach | Starting Material | Key Reagents/Catalysts | Product | Green Chemistry Principle |

| Whole-Cell Biotransformation | Thebaine | E. coli expressing T6ODM, NISO, COR | Codeine | Use of biocatalysis, safer solvents (water), reduced derivatives. acs.orgnih.gov |

| Chemoenzymatic Synthesis | β-bromoethylbenzene | Toluene dioxygenase (enzyme), Heck reaction | ent-Neopinone / ent-Codeinone | Use of biocatalysis to set stereochemistry, atom economy. cdnsciencepub.com |

| Catalytic Air Oxidation | Codeinone | MnSO₄ or CuSO₄, air | 14-Hydroxycodeinone | Use of catalytic reagents, safer oxidants (air). nih.gov |

| Electrochemical Oxidation | Codeinone | Electricity | Demethylated derivatives | Avoids stoichiometric hazardous reagents like chloroformates. acs.org |

This interactive table highlights various green chemistry strategies involving Codeinone.

Mechanistic Investigations of Codeinone Transformations

Oxidation Pathways of Codeinone (B1234495)

The oxidation of codeinone can lead to the formation of several derivatives, with 14-hydroxycodeinone being a significant product. This transformation is of particular interest as it serves as a precursor to potent analgesics.

Biological oxidation of codeine first yields codeinone, which is an α,β-unsaturated ketone. capes.gov.br This reactive structure is then susceptible to further oxidation. While spontaneous oxidation of codeinone to 14-hydroxycodeinone can occur in aqueous solutions at neutral pH, this process is typically slow. oup.com However, certain microorganisms and chemical reagents can efficiently catalyze this reaction.

For instance, the bacterium Pseudomonas putida M10 has been shown to facilitate the 14α-hydroxylation of codeinone. oup.com Cell-free extracts and membrane fractions of this organism can catalyze the conversion. oup.com

Chemically, various oxidizing agents have been explored to convert codeinone to 14-hydroxycodeinone. While many reagents result in low yields or competing side reactions, peracids have shown moderate success. researchgate.net Notably, cobalt(III) acetate (B1210297) has been demonstrated to oxidize codeinone to 14-hydroxycodeinone in a 51% yield, offering a practical method for this conversion. researchgate.net Furthermore, catalytic air oxidation in an aqueous solution using simple manganese and copper salts, such as MnSO₄, KMnO₄, and CuSO₄, in the presence of a reducing agent like sodium thiosulfate, can efficiently produce 14-hydroxycodeinone. researchgate.net This process is thought to involve the reduction of a detrimental peroxide intermediate by the reducing agent. researchgate.net

Reduction Pathways of Codeinone

The reduction of the C6-oxo group of codeinone is a critical step in the biosynthesis of codeine and related alkaloids. This can be achieved through both enzymatic and chemical methods.

Enzymatic Reduction (Codeinone Reductase Mediated)

Codeinone reductase (COR) is the primary enzyme responsible for the NADPH-dependent reduction of codeinone to codeine, which is the penultimate step in morphine biosynthesis in the opium poppy (Papaver somniferum). wikipedia.orgnih.gov This enzyme belongs to the oxidoreductase family and specifically acts on the CH-OH group with NADP+ as the acceptor. wikipedia.org The reaction is stereoselective, producing (–)-codeine from (–)-codeinone. idexlab.com

COR also exhibits activity towards other substrates. It can reduce morphinone (B1233378) to morphine and neopinone (B3269370) to neopine (B1233045). nih.govidexlab.com The reduction of neopinone, which is a structural isomer of codeinone, to neopine is irreversible. nih.govidexlab.com Similarly, the conversion of neomorphinone to neomorphine is also an irreversible reaction catalyzed by COR. nih.govidexlab.com

Several isoforms of COR have been identified and characterized, showing differences in stability, efficiency, and product selectivity. nih.gov For example, an isoform known as COR-B, isolated from the 'Bea's Choice' chemotype of opium poppy, displayed higher catalytic activity than other characterized CORs. nih.gov Site-directed mutagenesis studies have identified specific amino acid residues that influence the enzyme's properties, including protein stability, reaction velocity, and which product is favored. nih.gov

The kinetic properties of COR have been studied, with apparent Kₘ values for codeinone and NADPH being 23 μM and 168 μM, respectively, for the forward reaction. idexlab.com The enzyme has an optimal pH of 7.0 for the forward reaction (reduction) and 9.1 for the reverse reaction (oxidation), with a temperature optimum of 40°C. idexlab.com

| Property | Value |

| Enzyme | Codeinone Reductase (COR) |

| Cofactor | NADPH |

| Substrates | Codeinone, Morphinone, Neopinone, Neomorphinone |

| Products | Codeine, Morphine, Neopine, Neomorphine |

| Apparent Kₘ (Codeinone) | 23 μM idexlab.com |

| Apparent Kₘ (NADPH) | 168 μM idexlab.com |

| Optimal pH (Reduction) | 7.0 idexlab.com |

| Optimal pH (Oxidation) | 9.1 idexlab.com |

| Optimal Temperature | 40°C idexlab.com |

Chemical Reduction Strategies

Chemical reduction of codeinone to codeine has been a challenge due to the lability of the oxide ring under many standard reduction conditions. google.com However, specific reagents have been found to be effective.

Alkali metal borohydrides and alkali metal aluminum hydrides are capable of reducing codeinone to codeine in good yields without cleaving the oxide ring. google.com Sodium borohydride (B1222165), in particular, has been used to stereoselectively reduce codeinone derivatives to their corresponding codeine analogs (6α-hydroxy compounds). mdpi.com The reaction is typically carried out in solvents like lower aliphatic alcohols or aqueous mixtures of these alcohols. google.com

Derivatization Reactions for Chemical Modification and Analytical Purposes

Derivatization of codeinone is employed for both the synthesis of new compounds and for analytical purposes, such as improving detection in chromatographic methods. researchgate.net These reactions modify the functional groups of the codeinone molecule. researchgate.net

One common derivatization is the formation of enol ethers. For example, thebaine can be synthesized from codeinone by methylation with methyl sulfate (B86663) in the presence of a base like potassium tert-butoxide and a catalyst such as 18-crown-6. scirp.org Another method involves the elimination of methanol (B129727) from codeinone dimethyl ketal using phosphorous oxychloride in pyridine. scirp.org

For analytical purposes, especially in gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of the analyte. researchgate.net While specific derivatization reactions for codeinone for GC analysis are not detailed in the provided context, general techniques like alkylation, acylation, and silylation are commonly used for polar compounds. researchgate.net These modifications can improve peak shape and detector response. researchgate.net

Solvent Effects on Codeinone Reactivity and Reaction Mechanisms

The choice of solvent can significantly influence the rate and mechanism of chemical reactions involving codeinone. wikipedia.orgmsu.edu Solvents can stabilize or destabilize reactants, products, and transition states to varying degrees, thereby altering the reaction's thermodynamics and kinetics. wikipedia.org

In the chemical reduction of codeinone, solvents like water, lower aliphatic alcohols (e.g., methanol), and their aqueous mixtures are used as diluents for reductions with alkali metal borohydrides. google.com For reductions using alkali metal aluminum hydrides, non-reactive solvents such as ethyl ether are employed. google.com

The isomerization of neopinone to codeinone occurs spontaneously in aqueous solution over a wide pH range. scirp.org This equilibrium is a key factor in biosynthetic pathways, and the subsequent enzymatic reduction of codeinone by COR drives the equilibrium towards codeine formation. scirp.org The rate of this isomerization can be influenced by the reaction environment. In engineered yeast, for instance, delocalizing COR activity away from the site of neopinone formation allows more time for the spontaneous conversion of neopinone to codeinone, thus increasing the specificity for morphine production. nih.gov

The study of Baeyer-Villiger reactions, a type of oxidation, shows that solvent polarity can dramatically alter the reaction mechanism. rsc.org In non-polar solvents, a concerted, non-ionic pathway is favored, while in polar solvents like water, the mechanism can shift to involve ionic intermediates. rsc.org While not specific to codeinone, these principles suggest that the oxidation of codeinone could also be sensitive to solvent effects.

Reaction Kinetics and Thermodynamics of Codeinone Conversions

The kinetics and thermodynamics of codeinone transformations are fundamental to understanding and optimizing the production of desired opiate alkaloids. polyu.edu.hkdoe.gov

The enzymatic reduction of codeinone by COR is a reversible reaction, though the forward reaction (reduction) is generally favored under physiological conditions. nih.gov The reaction rate is dependent on substrate and cofactor concentrations, with Michaelis-Menten kinetics being applicable. idexlab.com The reported Kₘ values for codeinone (23 μM) and NADPH (168 μM) indicate the enzyme's affinity for its substrates. idexlab.com

The conversion of thebaine to codeine involves a series of steps, including the isomerization of neopinone to codeinone. This isomerization was once thought to be spontaneous but is now known to be catalyzed by the enzyme neopinone isomerase (NISO). nih.govacs.org The presence of NISO significantly accelerates the conversion, thereby reducing the formation of the unwanted byproduct neopine, which results from the irreversible reduction of neopinone by COR. nih.govacs.org

In biocatalytic systems, the kinetics of individual enzymatic steps and the transport of intermediates between enzymes can be manipulated to improve product yields. For example, by compartmentalizing enzymes in different cells and controlling the timing of their interaction, the conversion of thebaine to codeine can be optimized to favor codeine over neopine. acs.org

| Transformation | Key Kinetic/Thermodynamic Factor |

| Codeinone Reduction (by COR) | Reversible reaction, follows Michaelis-Menten kinetics. nih.govidexlab.com |

| Neopinone to Codeinone Isomerization | Spontaneous, but enzymatically catalyzed by NISO for faster rates. nih.govacs.org Codeinone is the more stable isomer. scirp.org |

| Thebaine to Codeine Bioconversion | Overall yield is dependent on the relative rates of neopinone isomerization and reduction. acs.org |

Elucidation of Complex Reaction Pathways

The transformation of codeinone is a critical step in several complex biological and chemical pathways. Research has elucidated these pathways in plant biosynthesis, microbial metabolism, and chemical synthesis, revealing a variety of enzymatic and non-enzymatic mechanisms that govern its conversion to other important alkaloids.

Biosynthesis of Morphinan (B1239233) Alkaloids in Papaver somniferum

In the opium poppy (Papaver somniferum), codeinone is a key intermediate in the biosynthesis of morphine. nih.gov The primary pathway begins with thebaine, which is first converted to neopinone through O-demethylation by the enzyme thebaine 6-O-demethylase (T6ODM). nih.govoup.comnih.gov Neopinone then undergoes isomerization to form codeinone. nih.gov While this conversion can occur spontaneously in aqueous solutions, it is enzymatically catalyzed by neopinone isomerase (NISO) within the plant. nih.govresearchgate.netacs.orgbio-conferences.org The discovery of NISO was crucial, as it explained the low levels of neopine found in the plant; without NISO, the reduction of neopinone to neopine would be a more significant competing reaction. nih.govresearchgate.net

Once formed, codeinone is stereoselectively reduced to codeine by the NADPH-dependent enzyme codeinone reductase (COR). nih.govmdpi.comkegg.jp This is the penultimate step in the major pathway to morphine biosynthesis. kegg.jpidexlab.com A minor parallel pathway also exists where thebaine is first converted to oripavine, then to morphinone, which is subsequently reduced by COR to morphine. nih.govoup.comnih.gov Kinetic analyses suggest that the pathway proceeding through codeinone is the predominant route in vivo. nih.gov

The key enzyme, Codeinone Reductase (COR), belongs to the aldo-keto reductase (AKR) superfamily. oup.comoup.com It catalyzes the reversible reduction of the C6 oxo group in both codeinone and morphinone. researchgate.netidexlab.com Several catalytically distinct isoforms of COR have been identified (e.g., COR1.1-1.4, COR-B), which show differences in protein stability, reaction velocity, and product selectivity. nih.govresearchgate.net For instance, COR1.3 was noted for its high affinity for codeinone. nih.gov The enzyme is also responsible for the irreversible reduction of neopinone to neopine and neomorphinone to neomorphine. researchgate.net

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cofactor | Reference(s) |

|---|---|---|---|---|---|

| Thebaine 6-O-demethylase | T6ODM | Thebaine, Oripavine | Neopinone, Morphinone | 2-oxoglutarate, Fe(II) | nih.govoup.comnih.gov |

| Neopinone Isomerase | NISO | Neopinone, Neomorphinone | Codeinone, Morphinone | None | nih.govresearchgate.net |

| Codeinone Reductase | COR | Codeinone, Morphinone, Neopinone, Neomorphinone | Codeine, Morphine, Neopine, Neomorphine | NADPH | nih.govresearchgate.netkegg.jpidexlab.comuniprot.org |

| Codeine O-demethylase | CODM | Codeine, Thebaine | Morphine, Oripavine | 2-oxoglutarate, Fe(II) | nih.govnih.gov |

Microbial Biotransformation Pathways

Several microorganisms can metabolize codeine and its derivatives, presenting alternative transformation pathways for codeinone. The bacterium Pseudomonas putida M10, isolated from opiate waste, utilizes these compounds as a carbon source. oup.com In this organism, the enzyme morphine dehydrogenase, which is NADP+-dependent, catalyzes the oxidation of codeine to codeinone. idexlab.comoup.com Subsequently, an NADH-dependent morphinone reductase reduces codeinone to hydrocodone. oup.comoup.com

Further transformations in P. putida M10 can lead to the formation of 14-hydroxycodeinone from codeinone. oup.com This hydroxylated intermediate can then be converted to the potent analgesic oxycodone. oup.com Research has shown that cell-free extracts from P. putida M10 can catalyze this 14-hydroxylation step. oup.com Other bacteria, such as Rhizobium radiobacter, have also been observed to produce hydroxylated metabolites like 14-hydroxycodeinone from codeine. oup.com

| Pathway Type | Organism/Catalyst | Key Enzyme/Reaction | Substrate | Product(s) | Reference(s) |

|---|---|---|---|---|---|

| Microbial Biotransformation | Pseudomonas putida M10 | Morphinone Reductase | Codeinone | Hydrocodone | oup.comoup.com |

| Microbial Biotransformation | Pseudomonas putida M10 | 14α-hydroxylase activity | Codeinone | 14-Hydroxycodeinone | oup.com |

| Microbial Biotransformation | Pseudomonas putida M10 | Morphine Dehydrogenase | 14-Hydroxycodeinone | Oxycodone | oup.com |

| Chemical Transformation | MnSO₄, CuSO₄ | Catalytic Air Oxidation | Codeinone | 14-Hydroxycodeinone | nih.gov |

| Chemical Transformation | Sodium Borohydride (NaBH₄) | Carbonyl Reduction | Codeinone | Codeine | mdpi.com |

Chemical Reaction Pathways

Beyond enzymatic conversions, codeinone can undergo various chemical transformations. The reduction of codeinone derivatives to their corresponding codeine analogs can be achieved stereoselectively using reducing agents like sodium borohydride (NaBH₄). mdpi.com

A significant synthetic pathway involves the direct catalytic autoxidation of codeinone to 14-hydroxycodeinone. nih.gov This reaction uses simple manganese or copper salts (e.g., MnSO₄, CuSO₄) as catalysts in an aqueous solution with air as the oxidant. nih.gov The process requires a reducing agent, such as sodium thiosulfate, which is thought to reduce detrimental peroxide intermediates that could otherwise hinder the reaction. nih.gov This discovery was inspired by studies of microbial transformations which suggested that the 14-hydroxylation step might be a chemical rather than a purely enzymatic reaction. nih.gov This method provides a direct route to 14-hydroxylated opiates from codeine-derived starting materials. nih.gov

Advanced Spectroscopic and Analytical Characterization of Codeinone and Codeinone 1+

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. measurlabs.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. wikipedia.org

¹H and ¹³C NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural analysis of codeinone (B1234495). The chemical shifts (δ) of the hydrogen and carbon atoms are highly sensitive to their local electronic environment, allowing for the assignment of each resonance to a specific position in the molecule.

A representative set of ¹H and ¹³C NMR chemical shifts for codeinone, recorded in deuterated chloroform (B151607) (CDCl₃), is presented below. publish.csiro.au These assignments are crucial for confirming the identity and purity of the compound.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for Codeinone in CDCl₃ publish.csiro.au This table is interactive. Click on the headers to sort.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 6.58-6.69 (m) | 120.1 |

| 2 | 6.58-6.69 (m) | 115.0 |

| 3 | - | 142.7 |

| 3a (OCH₃) | 3.83 (s) | 57.0 |

| 4 | - | 145.0 |

| 5 | 4.69 (s) | 88.2 |

| 6 | - | 194.6 |

| 7 | 6.07 (dd, J=10.4, 2.8 Hz) | 132.7 |

| 8 | 6.58-6.69 (m) | 149.0 |

| 9 | 3.44 (m) | 59.2 |

| 10α | 3.10 (d, J=18.4 Hz) | - |

| 10β | 2.26-2.36 (m) | - |

| 11 | - | 126.0 |

| 12 | - | 129.1 |

| 14 | 3.24 (br s) | - |

| 15ax | 2.08 (td, J=12.4, 4.8 Hz) | - |

| 15eq | 1.84 (dd, J=12.4, 2.0 Hz) | - |

| 16ax | 2.26-2.36 (m) | - |

| 16eq | 2.63 (dd, J=12.4, 4.4 Hz) | - |

Two-Dimensional NMR Techniques

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity between atoms, two-dimensional (2D) NMR experiments are employed. wikipedia.orgnptel.ac.in Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. wikipedia.org

COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. wikipedia.org

HSQC reveals one-bond correlations between protons and directly attached heteronuclei, such as ¹³C. wikipedia.org

HMBC identifies longer-range correlations, typically over two or three bonds, between protons and carbon atoms. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. mdpi.com

For instance, analysis of opium poppy latex extracts has utilized ¹H-¹H total correlation spectroscopy and ¹³C-¹H heteronuclear single quantum coherence spectroscopy to corroborate chemical shift assignments of various alkaloids, including relatives of codeinone. nih.gov

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. bruker.comnih.gov This is particularly relevant for pharmaceutical compounds, where understanding the solid form (e.g., polymorphism, amorphous vs. crystalline states) is critical. bruker.comnih.gov Techniques like high-power decoupling, magic-angle spinning (MAS), and cross-polarization are used to obtain high-resolution spectra from solid samples. nih.gov While specific ssNMR studies on codeinone are not extensively detailed in the provided context, the application of ssNMR to related pharmaceutical and biological systems is well-established. bruker.commst.edu It offers the potential to investigate the molecular structure, packing, and dynamics of codeinone in its crystalline or amorphous forms. bruker.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. uni-saarland.de

Fragmentation Pathways and Mechanisms

The study of fragmentation pathways in mass spectrometry provides a "fingerprint" of a molecule, aiding in its identification. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments and neutral losses. msu.eduwikipedia.org The analysis of these fragments helps to piece together the original structure.

For codeinone and related alkaloids, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a common technique to study these fragmentation pathways. researchgate.netresearchgate.net The protonated molecule, [M+H]⁺, is selected and subjected to collision-induced dissociation (CID) to generate a spectrum of fragment ions. wikipedia.org

Key fragmentation pathways for morphinan-type alkaloids often involve cleavages of the piperidine (B6355638) ring and losses of small neutral molecules. researchgate.net While a detailed fragmentation table for codeinone(1+) was not explicitly found, studies on closely related compounds like codeine provide insight. For instance, the fragmentation of protonated codeine often involves the loss of the amine group and a C₂H₄O group. researchgate.net The fragmentation of heroin and its related alkaloids, including codeine, has been extensively studied, revealing that cleavage of the piperidine ring is a characteristic fragmentation route for many of these compounds. researchgate.net

Table 2: Common Fragment Ions in the Mass Spectra of Related Morphinan (B1239233) Alkaloids This table illustrates typical fragmentation patterns observed in compounds structurally similar to codeinone and is for illustrative purposes.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structural Assignment of Loss | Reference |

|---|---|---|---|---|

| [Codeine+H]⁺ (300) | 199 | C₅H₈NO | Amine and C₂H₄O group | researchgate.net |

| [Heroin+H]⁺ (370) | 328 | C₂H₂O | Ketene | researchgate.net |

| [Heroin+H]⁺ (370) | 310 | C₂H₄O₂ | Acetic Acid | researchgate.net |

High-Resolution Mass Spectrometry for Elemental Composition and Structure Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of molecules by measuring their mass-to-charge ratio (m/z) with exceptional accuracy. msu.edu This technique can distinguish between compounds with the same nominal mass but different elemental formulas. For codeinone (C₁₈H₁₉NO₃), the calculated monoisotopic mass is 297.1365 g/mol . HRMS instruments, such as double-focusing or Orbitrap mass spectrometers, can measure this mass with high precision, typically to four decimal places, allowing for the unambiguous confirmation of its elemental composition. msu.edu This level of accuracy is crucial for differentiating codeinone from other isobaric compounds.

In the analysis of codeinone, the protonated molecule, [M+H]⁺, which corresponds to codeinone(1+), is often observed, particularly with soft ionization techniques like electrospray ionization (ESI). sci-hub.se The accurate mass measurement of this ion further validates the elemental composition. For instance, the protonated molecular ion of a codeinone-glutathione adduct was identified with a measured mass of 605.2283, which was in close agreement with the calculated mass of 605.2278 for C₂₈H₃₇N₄O₉S, demonstrating the power of HRMS in identifying metabolites.

Tandem Mass Spectrometry (MS/MS and MSn) for Structural Characterization

Tandem mass spectrometry (MS/MS or MSⁿ) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. ogu.edu.tr This technique is invaluable for elucidating the structure of complex molecules like codeinone. In a typical MS/MS experiment, the protonated codeinone molecule, [M+H]⁺ (m/z 298), is isolated and subjected to collision-induced dissociation (CID). nih.govnih.gov

The resulting fragmentation pattern is characteristic of the codeinone structure. For instance, in an ion trap mass spectrometer, the MS² spectrum of [M+H]⁺ for codeinone shows a base peak at m/z 241. nih.gov Other significant fragment ions are observed at m/z 223, 267, 239, and 213. nih.gov These fragmentation pathways can be rationalized based on the known structure of codeinone, involving losses of neutral molecules and rearrangements. The fragmentation behavior of morphinan alkaloids, including codeinone, can be grouped into subsets based on their structural similarities, aiding in their differentiation. nih.gov

The type of mass spectrometer used (e.g., ion trap versus triple quadrupole) can influence the observed fragmentation, as tandem-in-time and tandem-in-space principles can yield different product ion spectra. nih.gov Further stages of fragmentation (MS³) can be performed on specific product ions to gain even more detailed structural insights. slideshare.net For example, MS³ analysis of the [M+H-H₂O]⁺ ion can help to further characterize the molecule's core structure. slideshare.net

Table 1: MS/MS Fragmentation Data for Codeinone(1+)

| Precursor Ion (m/z) | Instrument Type | Collision Energy | Top 5 Product Ions (m/z) and Relative Abundance | Reference |

| 298 [M+H]⁺ | Ion Trap (LCQ Classic) | 16% | 241 (100), 223 (20), 267 (16), 239 (15), 213 (8) | nih.gov |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary, as the selection rules governing them differ. inphotonics.comedinst.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. edinst.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, with the intensity of the scattered light being dependent on the change in polarizability of the molecule during a vibration. inphotonics.com

For codeinone, characteristic IR absorption bands can be assigned to its various functional groups. For instance, the carbonyl (C=O) stretching vibration of the ketone group is expected to produce a strong absorption band in the region of 1650-1750 cm⁻¹. acs.org The presence of aromatic C-H stretching and bending vibrations, as well as C-O stretching from the ether linkage, would also be evident in the IR spectrum. acs.org Early studies compiled IR spectra of narcotics, including codeinone, for reference purposes. unodc.org

Raman spectroscopy provides complementary information. Symmetric vibrations, which may be weak or absent in the IR spectrum, can be strong in the Raman spectrum. inphotonics.com This can be particularly useful for characterizing the skeletal vibrations of the morphinan core. Both IR and Raman spectroscopy have been utilized in the detailed study of related morphinan alkaloids, confirming their molecular structures. researchgate.nettaylorfrancis.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. khanacademy.org The resulting spectrum is characteristic of the molecule's electronic structure. Codeinone exhibits a maximum absorbance (λmax) at approximately 231 nm. caymanchem.com This absorption is primarily due to π → π* electronic transitions within the aromatic ring and the conjugated enone system. The position and intensity of the absorption bands can be influenced by the solvent and the pH of the solution. The study of electronic transitions provides valuable information for the identification and quantification of codeinone. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating codeinone from complex mixtures, a necessary step before its detection and quantification. Both liquid chromatography and gas chromatography are widely employed for this purpose.

Liquid Chromatography (LC) Method Development

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is a cornerstone for the analysis of codeinone and related compounds. mdpi.com These methods offer excellent separation efficiency and can be coupled with various detectors, most notably mass spectrometry (LC-MS).

The development of an LC method involves several key steps, including the selection of a suitable stationary phase (column), mobile phase composition, and detector. thermofisher.com For the separation of codeine and its impurities, including codeinone, reversed-phase chromatography is commonly used. ingentaconnect.com A typical method might employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile, often in a gradient elution mode. ingentaconnect.com

Detection is frequently achieved using a UV detector, with the wavelength set to an absorbance maximum of the analytes, such as 245 nm for codeine and its impurities. ingentaconnect.com However, for enhanced sensitivity and specificity, LC is often coupled with tandem mass spectrometry (LC-MS/MS). mayocliniclabs.commdpi.com This combination allows for the reliable identification and quantification of codeinone even at low concentrations in complex matrices like biological fluids or plant extracts. sci-hub.semayocliniclabs.com

Table 2: Example LC Method Parameters for Codeinone Analysis

| Parameter | Condition | Reference |

| Column | Waters Acquity BEH C18, 2.1x100 mm, 1.7 µm | ingentaconnect.com |

| Mobile Phase | Gradient of Acetonitrile and an aqueous component | ingentaconnect.com |

| Flow Rate | 0.3 mL/min | ingentaconnect.com |

| Column Temperature | 25°C | ingentaconnect.com |

| Detection | UV at 245 nm | ingentaconnect.com |

| Injection Volume | 5 µL | ingentaconnect.com |

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While less commonly used for the direct analysis of codeinone compared to LC due to the potential for thermal degradation, GC can be applied, often with derivatization to increase volatility and thermal stability. mdpi.comnih.gov

In GC, the sample is vaporized and transported through a column by an inert carrier gas. thermofisher.com Separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. thermofisher.com The choice of column and temperature programming is critical for achieving good separation.

GC is almost always coupled with a mass spectrometer (GC-MS), which provides definitive identification of the separated compounds based on their mass spectra and retention times. elgalabwater.com GC-MS is considered a "gold standard" in forensic analysis for substance identification due to its high specificity. ogu.edu.tr While derivatization may be required, GC-MS offers excellent separation power and is a valuable tool in a comprehensive analytical workflow for codeinone. nih.gov

Capillary Electrophoresis for Codeinone Species

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of seized drugs due to its high efficiency and speed. fiu.edumdpi.com While specific studies focusing solely on codeinone are not extensively detailed in the provided results, the application of CE to the broader class of opium alkaloids, which includes codeine and its precursors, demonstrates its potential applicability to codeinone analysis.

For instance, a robust method for the analysis of major opium alkaloids has been developed using dynamically coated capillary columns. fiu.edu This method successfully separated morphine, papaverine, codeine, noscapine, and thebaine in opium samples with high resolution. The use of a background electrolyte at pH 2.5, supplemented with cyclodextrins, was crucial for achieving this separation. fiu.edu Given the structural similarities between codeinone and other opiates, it is plausible that similar CE methodologies could be adapted for the separation and analysis of codeinone species. The principle of CE, which separates ions based on their electrophoretic mobility in an electric field, is well-suited for the charged nature of the codeinone(1+) ion.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and quantification of compounds in complex mixtures. scirp.orgajpaonline.comsaspublishers.comnih.gov For codeinone analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent and powerful hyphenated techniques. scirp.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis provided by mass spectrometry. saspublishers.com This technique is highly selective and sensitive, making it ideal for detecting and quantifying analytes in complex biological matrices. sciex.com

In the context of opiate analysis, numerous LC-MS/MS (tandem mass spectrometry) methods have been developed for the simultaneous quantification of compounds like morphine, codeine, and their metabolites in human urine and oral fluid. sciex.comresearchgate.netnih.gov These methods often utilize reversed-phase liquid chromatography for separation and positive-mode electrospray ionization (ESI) with multiple reaction monitoring (MRM) for detection. sciex.comnih.gov For example, a study on the toxicity of codeinone in HepG2 cells used LC/MS/MS to identify and quantify a codeinone-glutathione conjugate, demonstrating the technique's utility in metabolic studies. nih.gov

A UHPLC-MS/MS method employing an Ascentis Express HILIC column has been used for the analysis of five poppy shell alkaloids, including codeine, in food matrices. sigmaaldrich.com This highlights the versatility of LC-MS in different sample types.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another cornerstone technique in forensic and chemical analysis. nih.govnih.gov It is particularly effective for volatile and thermally stable compounds. For non-volatile compounds like many opiates, a derivatization step is often required to make them suitable for GC analysis. nih.govnyc.gov

A method for the simultaneous analysis of seven opiates, including codeine, in blood samples by GC-MS has been described. nih.gov This procedure involves the derivatization of hydroxyl and ketone groups to improve chromatographic properties. nih.gov Specifically, ketone groups, such as the one present in codeinone, are converted to methoximes. nih.gov The derivatized samples are then analyzed by full scan GC-MS using electron impact ionization. nih.gov GC-MS has also been validated for the confirmation of opiates in meconium specimens, although the confirmation rate for immunoassays can be variable. nih.gov

The table below summarizes key aspects of these hyphenated techniques as applied to opiate analysis, which are relevant for codeinone.

| Technique | Principle | Sample Types | Key Findings/Applications | Citations |

| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by mass-to-charge ratio. | Urine, Oral Fluid, Cell Culture Media, Food | Simultaneous quantification of multiple opiates and their metabolites. Identification of codeinone-glutathione conjugate. | sciex.comresearchgate.netnih.govnih.govsigmaaldrich.com |

| GC-MS | Separates volatile compounds by gas chromatography and identifies them by mass-to-charge ratio. | Blood, Meconium | Simultaneous analysis of multiple opiates after derivatization. Confirmatory analysis for opiates. | nih.govnih.gov |

Electrochemical Characterization Techniques

Electrochemical techniques offer a different approach to the characterization of molecules like codeinone by studying their redox properties. While specific electrochemical studies on codeinone were not found in the provided search results, the principles can be inferred from studies on structurally related compounds.

The electrochemical behavior of a molecule is influenced by the presence of electron-donating and electron-withdrawing groups. rsc.orgmdpi.com For instance, the electrochemical oxidation of hydroquinones is affected by substituents on the aromatic ring. rsc.org Similarly, in aromatic molecules with 1,4-diaza groups, electron-withdrawing substituents increase the redox potential, while electron-donating groups decrease it. mdpi.com

Codeinone possesses a complex structure with various functional groups that can be electrochemically active. The phenolic ether, the α,β-unsaturated ketone system, and the tertiary amine are all potential sites for electrochemical reactions. The oxidation or reduction of these groups would occur at specific potentials, providing a characteristic electrochemical fingerprint for the molecule. Techniques like cyclic voltammetry could be employed to study the redox potentials and reaction mechanisms of codeinone and the charged codeinone(1+) species. Such studies would provide valuable insights into its electronic structure and reactivity.

Computational Chemistry and Theoretical Modeling of Codeinone and Codeinone 1+

Quantum Chemical Calculations

Quantum chemical calculations, based on solving the Schrödinger equation, are fundamental to understanding the electronic behavior of molecules. imperial.ac.ukrsc.org These methods are widely used to predict reaction pathways, analyze molecular stability, and interpret spectroscopic data. rsc.org

Density Functional Theory (DFT) has become a versatile and popular quantum mechanical modeling method in chemistry to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It offers a balance between computational cost and accuracy, making it suitable for studying complex molecules like codeinone (B1234495). wikipedia.orgimperial.ac.uk DFT applications in pharmaceutical and chemical research are extensive, providing insights into molecular interactions, reaction mechanisms, and the stability of different chemical structures. mdpi.com

In the context of codeinone, DFT can be employed to perform geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. This optimized structure is crucial for subsequent calculations of other properties. DFT also allows for the calculation of various thermodynamic parameters, such as enthalpies of formation, which are vital for understanding the energetics of reactions involving codeinone. mdpi.com Furthermore, DFT calculations can elucidate the electronic driving forces in molecular interactions, helping to predict reactive sites within the molecule. mdpi.com The accuracy of DFT is highly dependent on the choice of the functional and basis set used in the calculations. mdpi.com

Table 1: Selected Computed Properties for Codeinone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H19NO3 | nih.gov |

| Molecular Weight | 297.3 g/mol | nih.gov |

| Monoisotopic Mass | 297.13649347 Da | nih.gov |

| Topological Polar Surface Area | 38.8 Ų | nih.gov |

Data computed by PubChem. nih.gov

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Within this framework, the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. bhu.ac.inrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. bhu.ac.in

For codeinone, a detailed FMO analysis can identify the most probable sites for nucleophilic and electrophilic attacks. The distribution of HOMO and LUMO across the molecule's structure reveals regions of high electron density that are likely to interact with electrophiles and regions of low electron density susceptible to nucleophilic attack. bhu.ac.in For instance, the analysis of substituent effects on the frontier orbitals of conjugated molecules shows that electron-donating or -withdrawing groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties. rsc.org In codeinone, the carbonyl group and the conjugated double bond are expected to be key players in the LUMO, making them susceptible to nucleophilic addition, while the aromatic ring and the nitrogen atom influence the HOMO.

Reaction coordinate analysis is a fundamental concept used to describe the progress of a chemical reaction from reactants to products through a transition state. arxiv.org It provides a simplified, one-dimensional view of a complex, multi-dimensional potential energy surface. arxiv.org This analysis, rooted in Transition State Theory (TST), is crucial for understanding reaction mechanisms and calculating reaction rates. arxiv.org

Two key reactions involving codeinone in the biosynthesis of morphine are its formation from neopinone (B3269370) and its subsequent reduction to codeine. nih.govoup.complos.org

Neopinone to Codeinone Isomerization: Neopinone isomerizes to codeinone, a process that involves the rearrangement of a double bond. nih.gov Under certain conditions, an equilibrium is established where both molecules are present. nih.gov

Codeinone to Codeine Reduction: The enzyme codeinone reductase (COR) catalyzes the NADPH-dependent reduction of the C6-carbonyl group of codeinone to a hydroxyl group, yielding codeine. oup.comuniprot.org

Quantum chemical calculations can model the reaction coordinates for these transformations. By mapping the potential energy as a function of the changing bond lengths and angles, researchers can identify the minimum energy path, locate the transition state structure, and calculate the activation energy barrier. rsc.orgarxiv.org This provides fundamental insights into the reaction's feasibility and kinetics.

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals)

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects. unodc.orgebsco.com

Conformational analysis involves identifying the stable spatial arrangements of a molecule (conformers) and their relative energies. nobelprize.org For a rigid pentacyclic system like codeinone, the conformational possibilities are constrained, but subtle changes in the ring geometry can have significant effects. acs.orgnih.gov Studies on codeinone derivatives, such as codeinone-6-oximes, have shown that the geometry of the C-ring is particularly important. acs.orgnih.gov The presence of the C7-C8 double bond in codeinone influences the C-ring's conformation, which in turn affects the relative stability of different isomers of its derivatives. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. ebsco.commdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model conformational changes, molecular vibrations, and interactions with other molecules, such as solvents or biological macromolecules. ebsco.comdovepress.com For codeinone, MD simulations could be used to study its interaction with the active site of codeinone reductase (COR), providing insights into the binding mode and the structural determinants of substrate recognition. nih.govresearchgate.net Such simulations can reveal key hydrogen bonds and other non-covalent interactions that stabilize the enzyme-substrate complex. mdpi.comdovepress.com

Prediction and Analysis of Spectroscopic Signatures

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, including NMR chemical shifts, IR vibrational frequencies, and Raman spectra. mdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds.

The process involves first optimizing the molecule's geometry and then calculating the relevant spectroscopic parameters based on its electronic structure and vibrational modes. mdpi.com For example, calculated NMR chemical shifts can be correlated with experimental data to assign specific signals to the corresponding nuclei in the molecule. Similarly, calculated vibrational frequencies can help in assigning the absorption bands observed in an IR or Raman spectrum to specific functional groups and vibrational modes within the molecule. usra.edu While specific computational studies predicting the full spectroscopic signature of codeinone are not detailed in the provided search results, this is a standard application of modern computational chemistry. Machine learning models are also increasingly being combined with spectroscopic data to predict chemical properties or identify substances. unica.itcopernicus.orgnih.gov

Table 2: Experimental MS/MS Fragmentation Data for Codeinone(1+) ([M+H]+)

| Precursor m/z | Ionization | Collision Energy | Top 5 Peaks (m/z) | Data Source |

|---|---|---|---|---|

| 298 | ESI (+) | 16% | 241, 223, 267, 239, 213 | MassBank of North America (MoNA) nih.gov |

This experimental data can serve as a benchmark for validating computational fragmentation predictions.

Acidity Constant (pKa) Determination for Codeinone(1+)

The acidity constant (pKa) is a measure of the strength of an acid in solution. For codeinone(1+), the pKa value refers to the deprotonation of its protonated tertiary amine, which exists in equilibrium with the neutral codeinone base. nih.gov The pKa is a critical parameter as it determines the charge state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor-binding interactions.

Computational methods provide a powerful alternative for pKa prediction. scielo.brfrontiersin.org These approaches typically involve calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and in solution, using a solvation model. frontiersin.org DFT calculations combined with continuum solvation models (like CPCM) have shown good accuracy in predicting pKa values for various organic molecules. frontiersin.org Hybrid DFT and machine learning approaches are also emerging as efficient tools for the high-throughput screening and prediction of pKa values. rsc.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| (R)-reticuline |

| 14-Hydroxycodeinone |

| Codeine |

| Codeinone |

| Codeinone(1+) |

| Dihydrosanguinarine |

| Dopamine |

| Fentanyl |

| Galanthamine |

| Hydrocodone |

| Lapachol |

| Morphine |

| N-acetyl-L-cysteine |

| Naloxone |

| Narwedine |

| Neomorphine |

| Neopine (B1233045) |

| Neopinone |

| Norcodeine |

| Oripavine |

| Oxycodone |

| Salutaridine |

Charge Distribution and Electrostatic Potential Analysis

Codeinone: Molecular modeling studies using both semi-empirical (PM3) and DFT (at the B3LYP/6-31G* level) have been performed on codeinone. scialert.net These calculations reveal that the molecule possesses distinct regions of negative electrostatic potential. scialert.net The molecular electrostatic potential (MEP) is a valuable descriptor for identifying sites for electrophilic and nucleophilic reactions. uni-muenchen.de For codeinone, defined regions of positive electrostatic potential are also present, which suggests the molecule can be targeted by nucleophiles. scialert.net This dual character is significant, as it has been proposed that the toxicity of the parent compound, codeine, may be partially mediated by the reaction of its metabolite, codeinone, with biological nucleophiles like glutathione (B108866) or the nucleobases in DNA. scialert.net

Codeinone(1+): Codeinone is the conjugate base of codeinone(1+). nih.gov The protonated species, codeinone(1+), is expected to form by the addition of a proton to the most basic site on the molecule. In morphinan-like structures, this site is the tertiary amine nitrogen. nih.govnih.gov The protonation of this nitrogen atom introduces a formal positive charge, drastically altering the molecule's charge distribution and MEP.

This creates a strong center of positive charge, significantly increasing the electrophilicity of the molecule, particularly in the region around the protonated amine. Theoretical calculations for related protonated species, such as N-methylpiperazine, have utilized methods like CHELPG and RESP to derive atomic charges by fitting them to the molecular electrostatic potential calculated in a simulated solvent environment. researchgate.net Such an approach for codeinone(1+) would quantify the charge localization on the ammonium (B1175870) group and the resulting inductive effects throughout the molecular framework. The MEP map for codeinone(1+) would show a dominant region of positive potential (typically colored blue) around the N-methyl-N-protonated piperidine (B6355638) ring, indicating a high repulsion for a positive test charge and a strong attraction for nucleophiles. uni-muenchen.deresearchgate.net

Table 1: Comparison of Expected Electrostatic Properties of Codeinone and Codeinone(1+) This table is generated based on theoretical principles and findings from related studies.

| Property | Codeinone (Neutral) | Codeinone(1+) (Protonated) |

|---|---|---|

| Overall Charge | 0 nih.gov | +1 |

| Primary Nucleophilic Site(s) | Oxygen atoms (carbonyl and ether), regions of negative MEP scialert.net | Significantly reduced nucleophilicity due to overall positive charge |

| Primary Electrophilic Site(s) | Carbonyl carbon, regions of positive MEP scialert.net | Protonated nitrogen and adjacent atoms, dominant positive MEP region |

| Expected MEP Features | Localized negative potential near oxygen atoms; localized positive potential near carbonyl carbon and alpha,beta-unsaturated system scialert.net | Large, intense region of positive potential around the protonated amine; overall potential shifted towards more positive values |

Thermochemical Properties and Bond Dissociation Energies

Thermochemical properties such as enthalpy of formation, entropy, and Gibbs free energy are crucial for understanding the stability and reaction energetics of a molecule. diva-portal.org Bond dissociation energy (BDE) provides a quantitative measure of the strength of a chemical bond, defined as the enthalpy change required for homolytic bond cleavage. nih.gov

Codeinone: Semi-empirical PM3 calculations have been used to estimate various thermochemical properties for codeinone. scialert.net While these methods are approximate, they provide valuable initial data for understanding the molecule's energetic landscape. nih.gov

Table 2: Calculated Thermochemical Properties of Codeinone (PM3 Method) Data sourced from Fazlul et al. scialert.net

| Property | Calculated Value | Units |

|---|---|---|

| Heat of Formation | -39.77 | kcal/mol |

| Enthalpy | 5036.03 | kcal/mol |

| Entropy | 139.88 | cal/(mol·K) |

| Free Energy | 4994.41 | kcal/mol |

The BDEs for codeinone, while not specifically reported, would be of great interest for understanding its reactivity and degradation pathways. Key bonds for analysis would include the C-O bonds of the ether linkage, the C-N bonds of the piperidine ring, and the C-C and C-H bonds adjacent to the α,β-unsaturated ketone system. The strength of these bonds is influenced by the local electronic environment, including resonance and inductive effects within the molecule.

Codeinone(1+): Specific thermochemical data for codeinone(1+) are not readily available. However, the protonation process is exothermic, meaning the enthalpy of formation of codeinone(1+) would be lower than the sum of the enthalpies of formation of codeinone and a proton. The introduction of a positive charge at the nitrogen atom would have a significant impact on the BDEs of adjacent bonds. The strong electron-withdrawing inductive effect of the N⁺-H group would be expected to weaken the adjacent C-N and C-C bonds, making them more susceptible to cleavage compared to the neutral molecule. The BDEs for cations are related to their neutral counterparts through a thermochemical cycle involving ionization energies. rsc.org Computational studies on other systems have shown that one-electron oxidation can dramatically lower the BDE of certain bonds. A similar, though less dramatic, effect would be anticipated for bonds in proximity to the charge center in the protonated species.

Excited State Chemistry and Photophysical Property Prediction

The interaction of molecules with light is governed by their excited state properties. nih.gov Computational methods can predict these properties, including absorption spectra, fluorescence, and the nature of electronic transitions. ncssm.edu

Codeinone: The codeinone molecule contains two primary chromophores: the aromatic ring with a methoxy (B1213986) substituent and the α,β-unsaturated ketone system. These structural features are responsible for its absorption of UV-Vis light. DFT calculations have shown that codeinone has a smaller HOMO-LUMO energy gap (4.1 eV) compared to codeine and its other metabolites (around 5.5 eV). scialert.net A smaller energy gap generally corresponds to absorption at longer wavelengths and suggests that codeinone is kinetically more labile. scialert.net This increased reactivity is a key feature of its chemical profile. scialert.net

Codeinone(1+): The photophysical properties of codeinone are expected to change significantly upon protonation to form codeinone(1+). Studies on other nitrogen-containing heterocyclic compounds show that protonation can drastically alter absorption and emission properties. researchgate.net For instance, in some styryl derivatives, protonation of a nitrogen atom increases the donor-acceptor character of the π-system, leading to changes in the absorption and emission spectra. researchgate.net Similarly, studies on the antidepressant protriptyline (B1194169) demonstrated that its fluorescence quantum yield and lifetime are strongly dependent on whether the amine group is protonated, as well as on the solvent environment. acsmedchem.org

For codeinone(1+), protonation of the tertiary amine would introduce a strong electron-withdrawing group. This would likely perturb the electronic energy levels of the entire molecule, including the orbitals associated with the aromatic and enone chromophores. This perturbation would be expected to cause a shift in the absorption and emission wavelengths (a solvatochromic shift). Furthermore, the creation of a charge-transfer state upon excitation could be either enhanced or diminished depending on the specific electronic reorganization, which would, in turn, affect the fluorescence quantum yield and lifetime. ncssm.eduacsmedchem.org Predicting these effects with accuracy would require dedicated excited-state computational studies, such as time-dependent DFT (TD-DFT) calculations. acs.org

Solid State Chemistry and Supramolecular Interactions of Codeinone

Crystal Structure Analysis and Refinement

For instance, the crystal structure of N-methylcodeinium iodide, a quaternary ammonium (B1175870) derivative of the closely related codeine, has been elucidated. researchgate.net The analysis revealed a T-shaped conformation typical of opiate molecules and provided detailed crystallographic data. researchgate.net Such studies involve refining the structural model against the collected diffraction data to achieve low R-factor values, indicating a good fit between the model and the experimental data.

Similarly, the crystal structure of codeinone (B1234495) reductase (COR), an enzyme involved in morphine biosynthesis, has been solved to a resolution of 2.4 Å. nih.govresearchgate.net These studies, while focused on the protein, reveal the conformation of codeinone when bound within the active site. researchgate.net In another example, the crystal structure of bacterial morphinone (B1233378) reductase was determined in a complex with codeinone, providing further details on its bound-state geometry.

Crystallographic data for a related derivative, N-methylcodeinium iodide, is presented below as an example of the parameters determined in such an analysis.

| Parameter | N-methylcodeinium iodide |

| Chemical Formula | C₁₉H₂₂INO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.219(2) |

| b (Å) | 10.111(3) |

| c (Å) | 22.842(6) |

| Volume (ų) | 1898.3(9) |

| Z | 4 |

| Refinement Method | Full-matrix least-squares on F² |

| Data sourced from Seidel et al., 2004. researchgate.net |

Crystal Packing Analysis and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is directed by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, collectively determine the solid-state properties of the material.

Studies on cocrystals of the related molecule codeine have identified specific hydrogen bonding patterns. For example, in a cocrystal with cyclopentobarbital (B1221192), N-H···N and N-H···O hydrogen bonds link the two different molecules, while O-H···O interactions connect neighboring codeine molecules, creating a robust, hydrogen-bonded framework. mdpi.com

Within the active site of codeinone reductase, the codeinone molecule is held in place by specific interactions with amino acid residues. Key interactions involve residues such as Asp-51 and Tyr-56, which are critical for catalysis. researchgate.net The substrate-binding pocket is shaped by loops that position the codeinone molecule correctly for the enzymatic reaction, primarily through van der Waals contacts and potential hydrogen bonds. researchgate.net The analysis of such interactions is fundamental to understanding enzyme mechanisms and for protein engineering efforts. nih.goviucr.org

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, or polymorphs. Different polymorphs of the same compound can have different physical properties. Despite its importance, dedicated studies on the polymorphism of codeinone are not extensively reported in the scientific literature.

Co-crystallization is a technique used to modify the physicochemical properties of a compound by crystallizing it with a second, different molecule (a coformer) in a definite stoichiometric ratio. mdpi.com This can lead to the formation of novel crystalline solids with improved properties.

While studies on codeinone cocrystals are limited, research has been conducted on forming new crystalline derivatives. For example, codeinone has been shown to react with barbituric acid and 2-thiobarbituric acid via a Michael addition to form novel, highly crystalline adducts. researchgate.net The single-crystal X-ray structure of the adduct with a derivative of 2-thiobarbituric acid was successfully determined, confirming the formation of a new molecular assembly. researchgate.net This demonstrates how the codeinone scaffold can be used to build more complex, multi-component crystalline structures.

Research on the related alkaloid codeine has also shown success in forming cocrystals. A 1:1 cocrystal of codeine and cyclopentobarbital was synthesized and characterized, demonstrating that these types of molecular systems can be readily formed and analyzed. mdpi.com

Supramolecular Assembly and Host-Guest Chemistry

Host-guest chemistry is a branch of supramolecular chemistry where a larger "host" molecule forms a complex with a smaller "guest" molecule. wikipedia.org The host typically has a cavity or binding site that is complementary in size, shape, and chemical nature to the guest. wikipedia.org

While specific host-guest complexes where codeinone is encapsulated by a synthetic host like a cyclodextrin (B1172386) or calixarene (B151959) are not detailed in the available literature, the principles are highly relevant. The formation of protein-alkaloid aggregates and the binding of codeinone within the active site of an enzyme can be considered a biological example of a host-guest system. researchgate.netcdnsciencepub.com

Process Chemistry and Scale Up Considerations for Codeinone Synthesis

Challenges in Chemical Process Scale-Up for Morphinan (B1239233) Alkaloids

The transition of morphinan alkaloid synthesis from the laboratory to an industrial scale presents a multitude of challenges. These complex molecules, with their multiple stereocenters and sensitive functional groups, demand precise control over reaction conditions. researchgate.net Difficulties often arise in maintaining consistent product quality and yield when moving from small-scale glassware to large-volume reactors. unimi.it

Key challenges include:

Reagent Handling and Stoichiometry: The use of hazardous and toxic reagents, such as cyanogen (B1215507) bromide and chloroformates for N-demethylation, poses significant safety and environmental concerns on an industrial scale. google.comacs.org The large quantities of reagents like manganese dioxide required for certain oxidation steps also limit their practicality in industrial settings. clockss.org

Reaction Control: Maintaining precise control over reaction parameters like temperature, pressure, and mixing is crucial. shimadzu.eu The highly exothermic nature of many reactions involved in morphinan synthesis necessitates robust temperature control to prevent runaway reactions and the formation of unwanted byproducts. osti.gov

Product Isolation and Purification: The separation of the desired product from a complex mixture of starting materials, byproducts, and residual reagents can be challenging. qut.edu.au The presence of structurally similar impurities often necessitates complex and costly purification techniques.

Solid Handling: Heterogeneous reaction mixtures, such as slurries, require vigorous and effective stirring to ensure proper mixing, which can be difficult to achieve in large reactors. google.com

Optimization of Synthetic Routes for Industrial Production

To overcome the challenges of scale-up, significant research has focused on optimizing synthetic routes for the industrial production of morphinan alkaloids like codeinone (B1234495). The primary goals are to improve efficiency, reduce costs, enhance safety, and minimize environmental impact. wikipedia.org

Strategies for optimization include:

Route Scouting and Redesign: Process chemists often redesign synthetic routes to eliminate problematic steps, such as those involving hazardous reagents or low-yield reactions. criver.com This may involve exploring entirely new synthetic pathways or modifying existing ones.